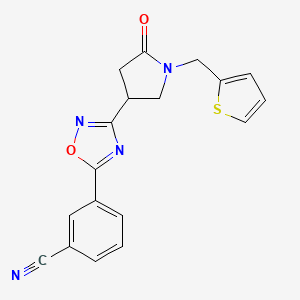

3-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Description

Properties

IUPAC Name |

3-[3-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c19-9-12-3-1-4-13(7-12)18-20-17(21-24-18)14-8-16(23)22(10-14)11-15-5-2-6-25-15/h1-7,14H,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVECFDOZTCCSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=CC(=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic molecule that combines a pyrrolidine ring, an oxadiazole moiety, and a benzonitrile group. Its unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be broken down into several key components:

| Component | Structure |

|---|---|

| Pyrrolidine Ring | Contains a five-membered nitrogen-containing ring |

| Oxadiazole Ring | A five-membered ring with two nitrogen atoms and three carbon atoms |

| Benzonitrile Moiety | A benzene ring with a cyano group |

This combination of functional groups may contribute to its pharmacological properties.

Biological Activity

Research indicates that compounds containing oxadiazole and thiophene rings exhibit various biological activities. The following sections summarize key findings regarding the biological activity of the compound.

Anticancer Activity

- Mechanism of Action : Compounds with oxadiazole derivatives have shown potential in inhibiting cancer cell proliferation. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression levels .

- Case Studies :

- A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values ranging from 0.12 to 2.78 µM .

- Another research highlighted that compounds featuring the oxadiazole core were effective in targeting tumorigenesis by inhibiting DNA synthesis without affecting protein synthesis .

Antimicrobial Activity

- Broad Spectrum : Compounds with thiophene and oxadiazole structures have been reported to possess antimicrobial properties against various pathogens. Their efficacy is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Research Findings : A literature survey indicated that thiophene derivatives demonstrated significant antibacterial and antifungal activities, suggesting a potential application in treating infections .

Anti-inflammatory Properties

- Inflammation Modulation : The presence of the oxadiazole moiety has been linked to anti-inflammatory effects in several studies. These compounds may inhibit inflammatory cytokines and enzymes involved in inflammatory pathways.

- Experimental Evidence : In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory mediators in activated immune cells .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step reactions:

- Formation of Pyrrolidine Ring : Cyclization reactions using appropriate starting materials under acidic or basic conditions.

- Oxadiazole Synthesis : Typically achieved through cyclization involving hydrazides and carboxylic acids.

- Final Coupling : The final product is formed by coupling the pyrrolidine and oxadiazole rings with the benzonitrile group using various coupling reagents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural motifs with several 1,2,4-oxadiazole derivatives. Key analogs and their differences are outlined below:

Pharmacological and Functional Comparisons

- NS9283 : A positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs). It binds to accessory sites, enhancing acetylcholine efficacy without direct activation . The pyridinyl group is critical for receptor interaction, while the benzonitrile improves solubility and metabolic stability.

- AZD9272 : A metabotropic glutamate receptor 5 (mGluR5) radioligand. The fluoropyridine and fluorobenzonitrile groups optimize binding affinity and enable 18F-radiolabeling for PET imaging .

- Compound: Contains a thiophene-oxadiazole-piperidine scaffold but lacks the pyrrolidinone ring.

Key Differences Impacting Bioactivity

Substituent Effects: The thiophen-2-ylmethyl-pyrrolidinone group in the target compound may enhance lipophilicity and CNS penetration compared to NS9283’s pyridine or AZD9272’s fluoropyridine. Fluorine atoms in AZD9272 improve radiolabeling efficiency and receptor binding kinetics, which are absent in the target compound . Benzonitrile vs.

Receptor Selectivity: NS9283 and AZD9272 exhibit isoform-specific modulation (α4β2 nAChR and mGluR5, respectively). The target compound’s thiophene-pyrrolidinone motif could confer selectivity for unexplored targets, such as serotonin or adenosine receptors.

Synthetic Accessibility: NS9283 and AZD9272 are synthesized via nucleophilic substitution or cyclization reactions using pyridine precursors .

Q & A

Q. Tables

Q. Notes

- Citations reflect methodology, not direct data for the compound.

- For advanced studies, cross-validate computational and experimental results to resolve contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.